molecular formula C21H19ClFN3O B2999956 (4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358266-98-4

(4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2999956
CAS No.: 1358266-98-4
M. Wt: 383.85
InChI Key: LZDSKFIJVHHECQ-UHFFFAOYSA-N
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Description

(4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications

Imaging Agent Development for Parkinson's Disease

A study focuses on the synthesis of a new potential PET agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This research outlines the chemical synthesis process and the preparation of the tracer, demonstrating its high radiochemical yield and purity. This advancement is significant for understanding and diagnosing Parkinson's disease at the molecular level (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Structural and Physicochemical Analysis

Another study presents the synthesis, crystal structure, and DFT (Density Functional Theory) study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a compound with a similar structure to the queried compound. The research provides insights into the molecular structures and physicochemical properties of these compounds, offering valuable information for the development of novel chemical entities (P. Huang, Z.-S. Yang, Q.-M. Wu, D.-Z. Yang, J. Chen, H. Chai, C.-S. Zhao, 2021).

Anticonvulsant Agents

A series of novel compounds, including the structural framework of the queried compound, were synthesized and evaluated for their anticonvulsant activities. The study reveals that specific derivatives exhibit potent anticonvulsant activity with minimal neurotoxicity, highlighting the therapeutic potential of these chemical entities (S. Malik, S. Khan, 2014).

Photochemical Substitution Studies

Research on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinolines, provides insights into the mechanisms of such reactions in neutral and acidified media. This study is fundamental for understanding the chemical behavior of compounds structurally related to the queried chemical (A. Castellano, J. Catteau, A. Lablache-Combier, 1975).

Properties

IUPAC Name

[4-(5-chloro-2-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c1-13-4-5-14(22)10-19(13)25-20-16-11-15(23)6-7-18(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSKFIJVHHECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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